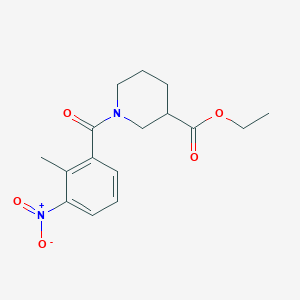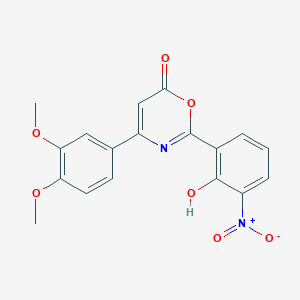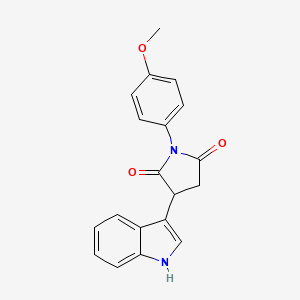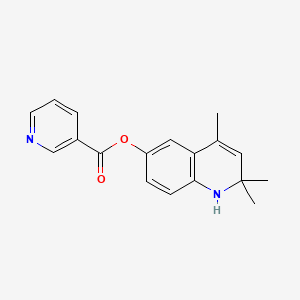![molecular formula C24H22N2O3S B3952910 propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate, commonly known as BP-1, is a synthetic compound that belongs to the class of benzophenone derivatives. It is widely used in various industrial and consumer products, including plastics, adhesives, coatings, and personal care products, as a UV-absorbing agent. In recent years, BP-1 has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Wirkmechanismus
The mechanism of action of BP-1 involves its ability to absorb UV radiation and protect cells from oxidative stress. BP-1 also modulates various signaling pathways involved in cell growth, differentiation, and apoptosis, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
BP-1 has been shown to have various biochemical and physiological effects, including the inhibition of DNA damage, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. These effects are believed to be responsible for the potential therapeutic applications of BP-1 in various medical fields.
Vorteile Und Einschränkungen Für Laborexperimente
BP-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, BP-1 also has some limitations, including its potential to interfere with other experimental assays and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for BP-1 research, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the exploration of its potential as a diagnostic tool. Further research is also needed to elucidate the molecular mechanisms underlying the therapeutic effects of BP-1 and to identify potential drug targets for its clinical applications.
In conclusion, BP-1 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields. Its mechanism of action involves its ability to absorb UV radiation and protect cells from oxidative stress, as well as its modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. While BP-1 has several advantages for lab experiments, further research is needed to optimize its therapeutic applications and elucidate its molecular mechanisms of action.
Wissenschaftliche Forschungsanwendungen
BP-1 has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, BP-1 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular research, BP-1 has been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological research, BP-1 has been shown to enhance cognitive function and protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
propyl 4-[(4-phenylbenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-2-16-29-23(28)20-12-14-21(15-13-20)25-24(30)26-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYFUSQZEVLUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)


![3-benzyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952848.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952870.png)
![methyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3952871.png)
![5-bromo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B3952890.png)
![N-[5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B3952903.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952926.png)
![4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3952932.png)
![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)

![4-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3952947.png)